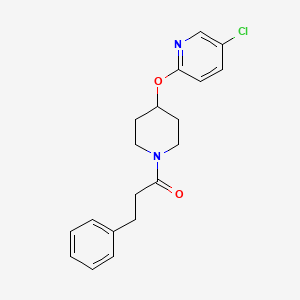

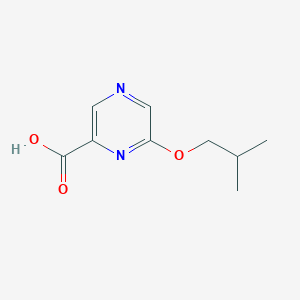

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a novel organic molecule that is likely to possess interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with piperidine and chloropyridinyl groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . Similarly, the synthesis of a piperidin-4-one oxime derivative involved the reaction of an oxime with chloromethylpyridine . These methods suggest that the synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one could also involve multi-step reactions including amine addition and subsequent modifications to introduce the phenylpropanone moiety.

Molecular Structure Analysis

The molecular structure of compounds with piperidine rings often exhibits chair conformations, as seen in the crystal structures of related compounds . The orientation of substituents on the piperidine ring can significantly influence the overall molecular conformation and intermolecular interactions within the crystal lattice. For instance, the presence of chloro and methoxyphenyl groups in a piperidin-4-one derivative led to weak C–H⋯O interactions and Cg–π interactions between phenyl rings . These findings suggest that the molecular structure of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one would also be influenced by its substituents, potentially leading to specific conformational preferences and packing motifs in the solid state.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from local reactivity descriptors calculated using quantum chemical methods . These descriptors help identify chemically reactive sites within the molecule, which could be useful in predicting the behavior of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one in various chemical reactions. Additionally, the presence of functional groups such as chloropyridinyl and piperidinyl could make the compound a candidate for further functionalization through nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as quantum chemical calculations . These studies provide valuable information on vibrational frequencies, electronic transitions, and NMR chemical shifts, which are in good agreement with experimental data. Theoretical calculations also offer insights into properties like dipole moment, polarizability, and hyperpolarizability . For the compound of interest, similar analytical and computational approaches could be employed to determine its physical and chemical properties, including its stability, reactivity, and potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

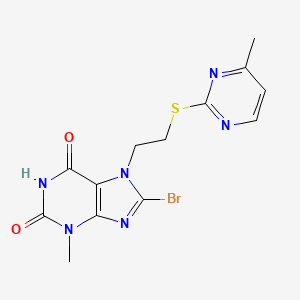

- The compound has been involved in the synthesis of novel structures with potential bioactivity. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized, demonstrating broad inhibitory activities against fungi (Xue Si-jia, 2011).

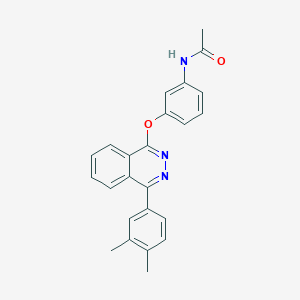

- Another study synthesized Pyridyl Polyheterocyclic Oxime-ether Schiff Bases containing s-Triazole and Oxadiazole subunits, demonstrating primary antibacterial activity against various bacteria (Guo-qiang Hu, Sheng Li, Wen-long Huang, 2006).

Antibacterial and Antiviral Activities

- Piperidine-containing pyrimidine imines and thiazolidinones synthesized from a related compound showed notable antibacterial activity (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).

- A study on compounds such as N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a related compound, showed upregulation of LDL receptors (Tatsuya Ito et al., 2002).

- A structurally similar compound demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Potential Anticancer Agents

- Certain derivatives, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, were identified as novel apoptosis inducers and potential anticancer agents (Han-Zhong Zhang et al., 2005).

Conformational Studies and Drug Design

- Conformational studies of similar compounds have been conducted to better understand their structural properties and potential as anticonvulsant drugs (G. Georges et al., 1989).

properties

IUPAC Name |

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-16-7-8-18(21-14-16)24-17-10-12-22(13-11-17)19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14,17H,6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWYJNOXUALGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

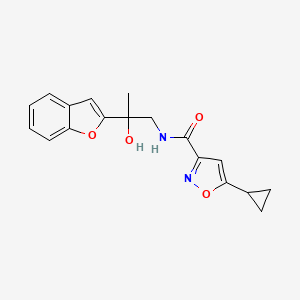

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)

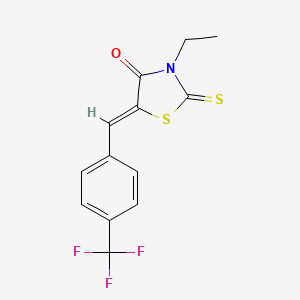

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

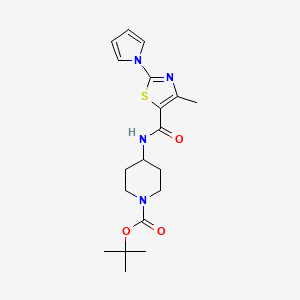

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)